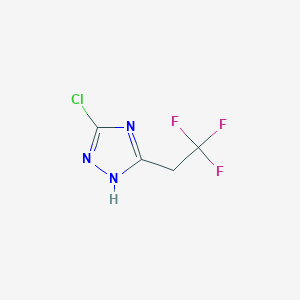![molecular formula C17H16BrNO4 B2582646 3-{[(Benzyloxy)carbonyl]amino}-3-(4-bromophenyl)propanoic acid CAS No. 477849-01-7](/img/structure/B2582646.png)
3-{[(Benzyloxy)carbonyl]amino}-3-(4-bromophenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzyl group, the introduction of the amino group, and the attachment of the bromophenyl group. One possible method could be a variant of the Suzuki-Miyaura coupling , a type of cross-coupling reaction used to form carbon-carbon bonds.Applications De Recherche Scientifique
Polymer Chemistry
The compound's role in polymer chemistry is highlighted by its use in enhancing the reactivity of molecules towards benzoxazine ring formation. For example, it brings phenolic functionalities to react with bio-based amines, forming almost 100% bio-based benzoxazine end-capped molecules. This process results in materials with suitable thermal and thermo-mechanical properties for a wide range of applications, showcasing the compound's potential in sustainable material science (Trejo-Machin et al., 2017).
Organic Syntheses
In the realm of organic chemistry, the compound serves as a precursor in various synthesis processes. One such example is its use in the synthesis of (−)-(E,S)-3-(Benzyloxy)-1-butenyl phenyl sulfone, illustrating its role in creating complex organic structures (Enders et al., 2003).
Radioisotope Labeling
This compound has been utilized in the labeling of radioisotopes. An example is its use in the efficient labeling of L-DOPS, a norepinephrine precursor amino acid, with carbon-14 at the propionic acid moiety for mammalian metabolic studies (Kurosawa & Nishioka, 1996).
Antimicrobial and Anti-Inflammatory Applications
The compound also finds use in the synthesis of molecules with potential antimicrobial and anti-inflammatory properties. A series of 2-((2-3-benzoyl-1,3-dicyclohexylureido)-2-oxoethyl)amino)-3-(4hydroxyphenyl) propanoic acid and its analogs have been synthesized, showing potency comparable to ascorbic acid in antioxidant activity and exploring their anti-inflammatory activity (Sahoo et al., 2011).
Propriétés
IUPAC Name |
3-(4-bromophenyl)-3-(phenylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO4/c18-14-8-6-13(7-9-14)15(10-16(20)21)19-17(22)23-11-12-4-2-1-3-5-12/h1-9,15H,10-11H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMGRDZTNWEDPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(Benzyloxy)carbonyl]amino}-3-(4-bromophenyl)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


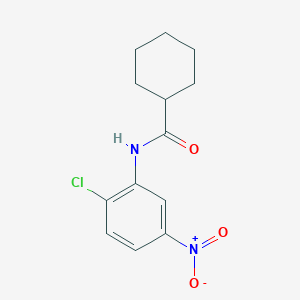
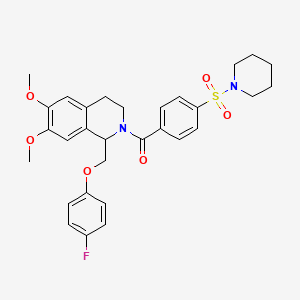
![2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-2-methylbutanoic acid](/img/structure/B2582566.png)



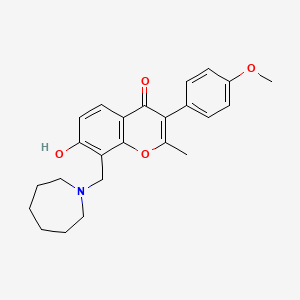

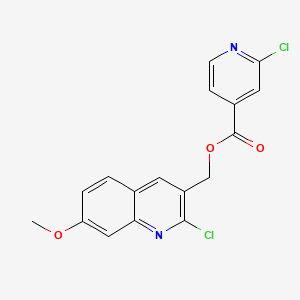
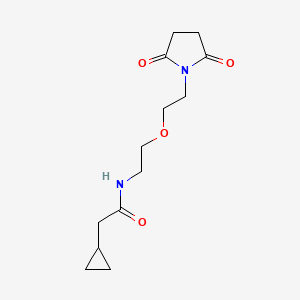
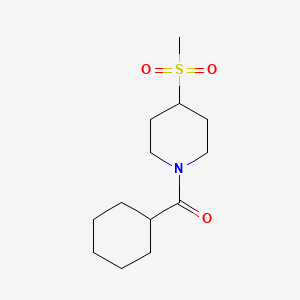
![6-[(3-methoxyphenyl)methyl]-4-methyl-5H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine](/img/structure/B2582583.png)
